1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H7F3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, also known as 1-ethynyl-4-(trifluoromethyl)benzene, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

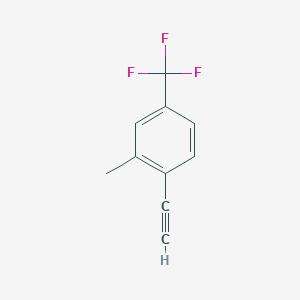

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The ethynyl functional group contributes to its reactivity, making it a valuable precursor in various chemical syntheses.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, research has shown that compounds containing trifluoromethyl groups exhibit enhanced activity against specific cancer types. In one study, the compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Toxicity Studies

Toxicological evaluations have revealed that this compound exhibits low acute oral toxicity. In studies involving SD rats, the compound showed minimal adverse effects at lower doses, with a reported NOAEL (No Observed Adverse Effect Level) of 50 mg/kg . However, higher doses resulted in observable liver and kidney effects, necessitating careful consideration in therapeutic contexts.

Immunological Effects

The compound's immunological profile has also been assessed. In a lymphocyte proliferation study, it was observed that this compound induced a weak sensitization potential, with stimulation indices indicating moderate immunological activity . This suggests that while the compound may have therapeutic potential, its immunomodulatory effects require further investigation.

Case Study 1: Anticancer Activity

In a comparative study assessing various trifluoromethyl-containing compounds, this compound was evaluated alongside standard chemotherapeutic agents. Results indicated that this compound exhibited superior antiproliferative activity against certain cancer cell lines compared to traditional treatments .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved repeated dose toxicity testing in mice over a period of 14 days. The findings indicated dose-dependent nephropathy and hepatotoxicity at elevated doses; however, no severe systemic health effects were noted at lower concentrations .

Summary of Research Findings

Applications De Recherche Scientifique

Organic Synthesis

The compound is frequently utilized as a building block in organic synthesis due to its unique reactivity and structural properties.

Reactions Involving 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene:

- Alkyne Reactions: This compound can participate in various alkyne reactions, such as the addition of 1,3-dicarbonyl compounds to terminal alkynes. Studies show that it can yield products with high conversion rates (up to 81% yield) when reacting with specific substrates under catalytic conditions .

- Click Chemistry: The compound is also applicable in click chemistry, particularly in the synthesis of 1,2,3-triazoles via the Huisgen reaction. This method is notable for its efficiency and selectivity, making it valuable for creating complex molecular architectures .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials.

Applications:

- Fluorinated Polymers: The trifluoromethyl group enhances the thermal and chemical stability of polymers. Incorporating this compound into polymeric materials can improve their performance in harsh environments.

- Nanocomposites: Research indicates that compounds with ethynyl functionalities can be used to create nanocomposites with enhanced mechanical properties and thermal resistance.

Medicinal Chemistry

The medicinal chemistry field has shown interest in trifluoromethyl-substituted compounds due to their unique biological activities.

Case Studies:

- Antimicrobial Activity: Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, studies have indicated that certain triazole derivatives synthesized from this compound exhibit significant antifungal activity .

- Pharmaceutical Development: The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. This modification can enhance the bioavailability and metabolic stability of pharmaceutical agents.

Data Tables

Here are some summarized data tables highlighting the yields and conditions for reactions involving this compound:

| Reaction Type | Substrate | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Addition to 1,3-dicarbonyls | Various | Not specified | 81 | 6 hours |

| Click Reaction (Huisgen) | Azides | Copper catalyst | Up to 100 | Varied |

| Polymer Synthesis | Fluorinated monomers | Various | N/A | N/A |

Propriétés

IUPAC Name |

1-ethynyl-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXSZYINBRZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.